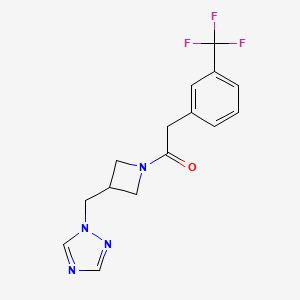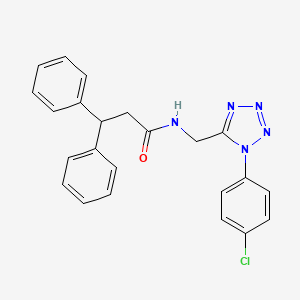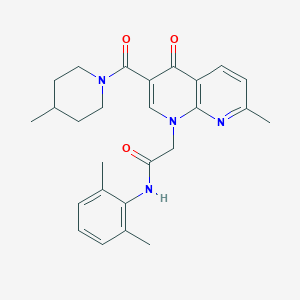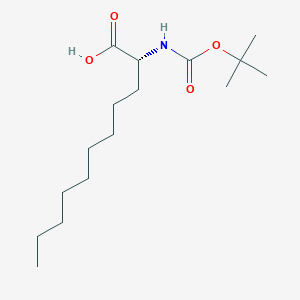
(2R)-2-(Boc-amino)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Boc-amino)undecanoic acid is a derivative of undecanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of handling.
Mecanismo De Acción
Target of Action
The compound belongs to the class of boc-protected amino acids, which are widely used to protect amines . The Boc group can be used to induce favorable solubility characteristics and its steric bulk can be employed to direct chemistry to desired sites .
Mode of Action
The mode of action of (2R)-2-(Boc-amino)undecanoic acid involves the insertion and removal of the Boc protecting group . This process is particularly atom inefficient, but it is often used to induce favorable solubility characteristics . The Boc group is generally one of the most sensitive to acids, so often selective deprotection in the presence of other acid-sensitive groups is possible .
Biochemical Pathways
The synthesis of n-protected amino esters is achieved via a chemo-selective buchwald hartwig cross-coupling reaction . This reaction creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .
Pharmacokinetics
The boc group is known to enhance the solubility of the compound, which could potentially influence its bioavailability .
Result of Action
The boc group’s ability to protect amines and direct chemistry to desired sites suggests that it could have significant effects at the molecular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group is sensitive to acids, suggesting that the compound’s action, efficacy, and stability could be affected by the pH of the environment . Additionally, the temperature could influence the insertion and removal of the Boc protecting group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Boc-amino)undecanoic acid typically involves the protection of the amino group of undecanoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(Boc-amino)undecanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or methanesulfonic acid are commonly used for Boc deprotection.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base to form amides.
Major Products Formed
Deprotection: The major product is the free amino acid.
Substitution: The major products are amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(Boc-amino)undecanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals, where the Boc group provides stability during synthetic processes.
Bioconjugation: The compound is used to modify biomolecules for various applications in biotechnology and diagnostics.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(Fmoc-amino)undecanoic acid: Similar to the Boc-protected compound but uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
(2R)-2-(Cbz-amino)undecanoic acid: Uses a carbobenzyloxy (Cbz) group for protection.
Uniqueness
(2R)-2-(Boc-amino)undecanoic acid is unique due to the ease of removal of the Boc group under mild acidic conditions, making it highly suitable for applications where gentle deprotection is required. The Boc group also provides steric hindrance, which can be advantageous in selective reactions .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-11-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKIBOFAOXSLNI-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE](/img/structure/B2799812.png)
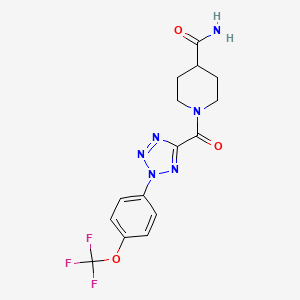
![1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2799818.png)
![6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2799819.png)
![2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2799820.png)

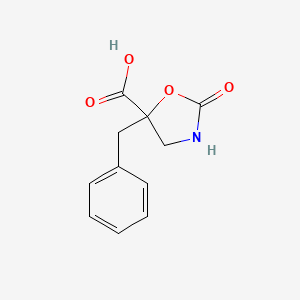

![2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2799827.png)
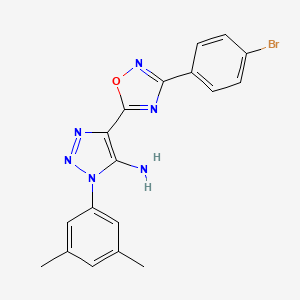
![N,N-dimethyl-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-sulfonamide](/img/structure/B2799830.png)
